JohnPhos
Overview
Description
JohnPhos refers to a class of phosphine ligands characterized by a biphenyl backbone with dialkylphosphino groups. These ligands are known for their electron-donating and steric properties, which make them valuable in various chemical reactions, particularly in transition-metal catalysis .
Synthesis Analysis
The synthesis of JohnPhos ligands involves the attachment of alkyl groups to a biphenyl phosphine, which can be achieved through various synthetic routes. The electron-donating and steric properties of these ligands can be fine-tuned by altering the alkyl substituents, allowing for the design of ligands with specific reactivity and selectivity profiles .
Molecular Structure Analysis
JohnPhos ligands exhibit a biphenyl structure with phosphorus atoms bearing alkyl groups. The molecular structure is influenced by both steric and electronic factors, which can affect the ligand's reactivity and its ability to form complexes with metals. X-ray crystallography has been used to determine the structure of various metal complexes with JohnPhos ligands, providing insights into their bonding scenarios .
Chemical Reactions Analysis
JohnPhos ligands have been employed in a variety of chemical reactions, including hydrogenation, hydrosilylation, and C-C bond formation. Their strong σ-donating ability and large steric profile make them particularly effective in asymmetric catalysis, leading to high enantioselectivities and low catalyst loadings . Additionally, the reactivity of JohnPhos ligands can be influenced by π-backbonding and non-covalent interactions, as observed in gold(I) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of JohnPhos ligands are largely determined by their electronic and steric characteristics. The electron-donating ability of the alkyl groups attached to the phosphorus atoms can be quantified using various analytical techniques, such as Cotton-Kraihanzel analysis. The steric properties, on the other hand, can be assessed by examining the percent buried volume (%V(bur)) of the ligands in metal complexes. These properties are crucial for understanding the ligand's behavior in catalytic systems and for designing new ligands with desired reactivity .
Case Studies
JohnPhos ligands have been used in several case studies, demonstrating their versatility and effectiveness in catalysis. For instance, they have been applied in Pd-catalyzed allylic alkylations, where their rigid bicyclic structure has been shown to provide high enantioselectivities . In another study, a cationic trigold-JohnPhos species was synthesized and characterized, revealing an unprecedented coordination mode and providing insights into the catalytic implications of such complexes .
Scientific Research Applications
Pd-Catalysed Cross-Coupling Reactions
- Scientific Field: Organic Chemistry
- Summary of Application: JohnPhos, a member of the Buchwald ligand family, has multiple applications in Pd-catalysed cross-coupling reactions . These reactions include Suzuki Miyaura reactions between boronic acids and aryl halides .
- Methods of Application: The specific experimental procedures can vary, but generally involve the use of JohnPhos as a ligand in a palladium catalyst, which facilitates the cross-coupling reaction .
- Results or Outcomes: The use of JohnPhos in these reactions can lead to high yields and selectivities .
Interaction with Au(I) Catalysts
- Scientific Field: Inorganic Chemistry
- Summary of Application: A study was conducted on the interaction between three representative Au(I) catalysts and JohnPhos .
- Methods of Application: The study involved mass spectrometry and DFT (Density Functional Theory) calculations to probe the energetics and structures of adducts of JohnPhos(Au+) with organic substrates .
- Results or Outcomes: The study established an experimental scale of gas-phase relative binding energy between three L(Au+) ions and the organic substrates .
Pharmaceutical Synthesis
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: JohnPhos has been used in the pharmaceutical synthesis of novel imidazo[1,2-a]pyridines, which have potent activity against the herpes virus .
- Methods of Application: The specific experimental procedures can vary, but generally involve the use of JohnPhos as a catalyst in the synthesis process .
- Results or Outcomes: The use of JohnPhos in these syntheses can lead to the production of novel compounds with potential therapeutic applications .
Hydrophenoxylation of Unactivated Internal Alkynes
- Scientific Field: Organic Chemistry
- Summary of Application: JohnPhos has been used as a catalyst in the hydrophenoxylation of unactivated internal alkynes .
- Methods of Application: The specific experimental procedures can vary, but generally involve the use of JohnPhos as a catalyst in the hydrophenoxylation process .
- Results or Outcomes: The use of JohnPhos in these reactions can lead to the production of novel compounds .
Microwave-Mediated Suzuki-Miyaura Cross-Coupling of Benzylic Bromides
- Scientific Field: Organic Chemistry
- Summary of Application: JohnPhos has been used in microwave-mediated Suzuki-Miyaura cross-coupling of benzylic bromides .
- Methods of Application: The specific experimental procedures can vary, but generally involve the use of JohnPhos as a catalyst in the cross-coupling process .
- Results or Outcomes: The use of JohnPhos in these reactions can lead to the production of novel compounds .
Use in Transformations Catalyzed by Various Transition Metals
- Scientific Field: Inorganic Chemistry
- Summary of Application: JohnPhos has been used in transformations catalyzed by various transition metals, including nickel, gold, silver, copper, rhodium, and ruthenium .
- Methods of Application: The specific experimental procedures can vary, but generally involve the use of JohnPhos as a ligand in the catalysis process .
- Results or Outcomes: The use of JohnPhos in these reactions can lead to the production of novel compounds .
Hydrophenoxylation of Unactivated Internal Alkynes
- Scientific Field: Organic Chemistry
- Summary of Application: JohnPhos has been used as a catalyst in the hydrophenoxylation of unactivated internal alkynes .
- Methods of Application: The specific experimental procedures can vary, but generally involve the use of JohnPhos as a catalyst in the hydrophenoxylation process .
- Results or Outcomes: The use of JohnPhos in these reactions can lead to the production of novel compounds .
Microwave-Mediated Suzuki-Miyaura Cross-Coupling of Benzylic Bromides
- Scientific Field: Organic Chemistry
- Summary of Application: JohnPhos has been used in microwave-mediated Suzuki-Miyaura cross-coupling of benzylic bromides .
- Methods of Application: The specific experimental procedures can vary, but generally involve the use of JohnPhos as a catalyst in the cross-coupling process .
- Results or Outcomes: The use of JohnPhos in these reactions can lead to the production of novel compounds .
Use in Transformations Catalyzed by Various Transition Metals
- Scientific Field: Inorganic Chemistry
- Summary of Application: JohnPhos has been used in transformations catalyzed by various transition metals, including nickel, gold, silver, copper, rhodium, and ruthenium .
- Methods of Application: The specific experimental procedures can vary, but generally involve the use of JohnPhos as a ligand in the catalysis process .
- Results or Outcomes: The use of JohnPhos in these reactions can lead to the production of novel compounds .
Future Directions
properties
IUPAC Name |
ditert-butyl-(2-phenylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXMDTWQWLGCPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370169 | |
Record name | 2-(Di-tert-butylphosphino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Di-tert-butylphosphino)biphenyl | |
CAS RN |
224311-51-7 | |
Record name | 2-(Di-tert-butylphosphino)biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224311-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Di-tert-butylphosphino)biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224311517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Di-tert-butylphosphino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(DI-TERT-BUTYLPHOSPHINO)BIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y743P380H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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